tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-amino-1-piperidinecarboxylate” is a chemical compound with the molecular formula C10H21N2O2 . It’s a beige to white crystalline powder . This compound is part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular structure of a related compound, “tert-butyl (3S)-3- (4-aminophenyl)piperidine-1-carboxylate”, has a molecular formula of C16H24N2O2 and an average mass of 276.374 Da .
Physical And Chemical Properties Analysis
“tert-Butyl 4-amino-1-piperidinecarboxylate” is a beige to white crystalline powder . It has a molecular weight of 201.29 g/mol .
Scientific Research Applications
Synthesis and Characterization
The compound tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active molecules. Studies have described its use in the synthesis of compounds with potential application in cancer therapy, highlighting its role in the development of small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized from piperidin-4-ylmethanol through steps involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of up to 71.4% (Zhang et al., 2018). Similarly, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines utilized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, developed by diazotization of related triazine derivatives with tert-butyl nitrite in the presence of trimethylsilyl halides, demonstrating a methodological innovation in the creation of halo-substituted compounds (Ivanov et al., 2017).
Biological Activities
The compound has also been evaluated for its biological activities, including antibacterial and anthelmintic activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and assessed for in vitro antibacterial and anthelmintic efficacy, showing moderate anthelmintic activity and providing a foundation for further exploration of its pharmacological potential (Sanjeevarayappa et al., 2015).
Structural and Molecular Studies
Structural and molecular investigations have been conducted to understand the physicochemical properties of related compounds, facilitating the development of novel pharmaceutical agents. Crystal structure analysis and Hirshfeld surface analysis offer insights into intermolecular interactions, aiding in the rational design of derivatives with enhanced biological activities. For example, the crystal structure and molecular structure analysis of related triazolyl-indole bearing alkylsulfanyl moieties revealed significant intermolecular interactions, laying the groundwork for the design of compounds with specific biological targets (Boraei et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)triazol-1-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-11(9-17)18-8-10(7-14)15-16-18/h8,11H,4-7,9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGRRVZZXIYBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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